3-Amino-N-ethyl-5-(trifluoromethyl)benzamide
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Overview
Description
3-Amino-N-ethyl-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, benzamide, is reacted with trifluoroacetic acid to form the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves:
Large-scale Reaction Vessels: Utilizing large reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-ethyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the benzamide.
Reduction: Amines derived from the benzamide core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-ethyl-5-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 3-Amino-N-ethyl-5-(trifluoromethyl)benzamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-methyl-5-(trifluoromethyl)benzamide
- 3-Amino-N-ethyl-4-(trifluoromethyl)benzamide
- 3-Amino-N-ethyl-5-(difluoromethyl)benzamide
Uniqueness
3-Amino-N-ethyl-5-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-amino-N-ethyl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-2-15-9(16)6-3-7(10(11,12)13)5-8(14)4-6/h3-5H,2,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOQSMYTUXIAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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